molecular formula C8H9F3N2 B14851387 (2-(2,2,2-Trifluoroethyl)phenyl)hydrazine

(2-(2,2,2-Trifluoroethyl)phenyl)hydrazine

Cat. No.: B14851387
M. Wt: 190.17 g/mol
InChI Key: DMXGKZDIVTUDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2,2,2-Trifluoroethyl)phenyl)hydrazine is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,2,2-Trifluoroethyl)phenyl)hydrazine typically involves the reaction of 2-(2,2,2-trifluoroethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-(2,2,2-Trifluoroethyl)phenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(2,2,2-Trifluoroethyl)phenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and heterocycles.

    Biology: Studied for its interaction with proteins and enzymes, particularly in the context of fluorinated drug design.

    Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(2,2,2-Trifluoroethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoroethyl group and the phenyl ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

[2-(2,2,2-trifluoroethyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)5-6-3-1-2-4-7(6)13-12/h1-4,13H,5,12H2

InChI Key

DMXGKZDIVTUDOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.